2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
10351-61-8 |
|---|---|
Molecular Formula |
C17H10N2O2 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-phenylpyrrolo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-10-11-6-4-5-9-14(11)18-15(13)17(21)19(16)12-7-2-1-3-8-12/h1-10H |
InChI Key |
FAUZSGHBIFXNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
A concise and flexible protocol to assemble structurally diverse 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones involves a one-pot stepwise synthesis. This method utilizes aliphatic alcohol hydroxyl as a directing group, promoting sequential transformations to form functionalized aminomaleimides, followed by I2-oxidized tandem annulations. This route involves the formation of multiple new chemical bonds (C=N, 2C−N, C−C) under mild conditions .
Industrial Production Methods
While specific industrial production methods for 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione are not extensively documented, the one-pot stepwise synthesis method mentioned above provides a scalable and efficient approach that could be adapted for industrial applications.
Chemical Reactions Analysis
Functionalization via N-Alkylation
While direct N-alkylation of the parent compound is not explicitly reported, structural analogs (e.g., 2-phenethyl derivatives) suggest feasibility. For example:
| Derivative | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Phenethyl-pyrroloquinolinedione | Alkylation | Alkyl halide, base, DMF | 72% |
The nitrogen at position 2 (attached to phenyl) is already substituted, but the NH group in the pyrrolidine-dione ring could theoretically undergo alkylation or acylation under basic conditions, as seen in related maleimide systems .
Cycloaddition Reactions
Copper-catalyzed (3+2) cycloadditions are reported for structurally similar pyrrolo[3,4-b]quinolines. For instance:
| Reactant | Cycloaddition Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrroloquinolinedione derivative | 2H-Azirine | Cu(II) | Pyrrolo[3,4-b]pyrrole-quinoline hybrid | 84% |
The dione moiety may act as a dienophile or dipolarophile in Diels-Alder or Huisgen cycloadditions, though direct evidence for this compound is lacking .
Hydrogenation
Partial hydrogenation of the quinoline ring is observed in analogs under Pd/C or PtO₂ catalysis, yielding tetrahydro derivatives :
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-c]quinolinedione | H₂, Pd/C, ethanol | Tetrahydro-pyrroloquinolinedione | 60–91% |
Oxidation
The dione group is resistant to further oxidation, but the quinoline ring may undergo electrophilic substitution (e.g., bromination at C8) .
Biological Activity and Derivatization
While not a direct reaction, the compound’s cytotoxic properties have driven derivatization studies:
| Modification | Biological Target | Activity | Reference |
|---|---|---|---|
| Aminoalkyl side-chain addition | DNA topoisomerase inhibition | IC₅₀: 0.8–2.4 µM |
Alkylation at the dione nitrogen with dialkylaminoethyl groups enhances anticancer activity, as seen in patent literature .
Spectral and Structural Data
Key characterization data from PubChem and SpectraBase :
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀N₂O₂ |
| Molecular Weight | 274.27 g/mol |
| ¹H NMR (CDCl₃) | δ 7.64 (s, 1H), 7.45–7.25 (m, 9H) |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O |
Inferred Reactivity from Analogous Systems
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the potential of derivatives of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione as promising candidates for antimicrobial and antileishmanial agents. For instance, a study synthesized a series of 2,3-dihydro derivatives which exhibited significant in vitro activity against Leishmania parasites. Compound 5m showed an IC50 value of 8.36 μM against amastigotes and demonstrated 56.2% inhibition of liver parasites in vivo at a dose of 12.5 mg/kg .
Table 1: Antileishmanial Activity of Compound Derivatives
| Compound | IC50 (μM) | SI (Selectivity Index) | In Vivo Liver Inhibition (%) | In Vivo Spleen Inhibition (%) |
|---|---|---|---|---|
| 5m | 8.36 | 7.79 | 56.2 | 61.1 |
Synthetic Methodologies
Palladium-Catalyzed Reactions
The synthesis of pyrroloquinoline derivatives often employs palladium-catalyzed coupling reactions, which allow for the diversification of chemical structures. The coupling reactions involving 2-iodo derivatives have been shown to yield various trisubstituted products with moderate to high yields, enhancing the synthetic scope of this compound class . This method is particularly useful for creating complex molecules that can be screened for biological activity.
Table 2: Yield Data from Palladium-Catalyzed Coupling Reactions
| Reaction Type | Substrate Used | Yield (%) |
|---|---|---|
| Heck Coupling | 2-Iodo-3-substituted pyrroloquinolines | 65-85 |
| Suzuki Coupling | Various boronic acids | 70-90 |
| Stille Coupling | Tributyl(vinyl)tin | 60-80 |
Material Science Applications
Photophysical Properties
The unique photophysical properties of compounds like this compound make them suitable for applications in organic electronics and photonic devices. Studies have indicated that these compounds can exhibit strong fluorescence and stability under UV light, making them potential candidates for use in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .
Case Studies
Case Study: Antileishmanial Efficacy Evaluation
A comprehensive evaluation was conducted on a library of pyrroloquinoline derivatives to assess their antileishmanial efficacy. The study utilized both in vitro and in vivo models to determine the effectiveness of these compounds against visceral leishmaniasis. The findings indicated that specific modifications on the pyrroloquinoline structure significantly enhanced biological activity while maintaining low toxicity profiles .
Case Study: Synthesis Optimization
In another study focused on synthetic optimization, researchers successfully synthesized a range of substituted pyrroloquinolines through a streamlined post-Ugi modification strategy. This approach allowed for the rapid generation of diverse chemical entities that were subsequently tested for various biological activities, showcasing the versatility and efficiency of the synthetic methodologies employed .
Mechanism of Action
The mechanism of action of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Antileishmanial Activity: The compound exhibits antileishmanial activity by inhibiting the growth of Leishmania parasites, possibly through interference with parasite-specific enzymes or pathways.
Anticancer Activity: It inhibits FGFR signaling pathways, which play a crucial role in tumor growth and proliferation.
Comparison with Similar Compounds
Core Heterocycle Variations
The quinoline-pyrrole fusion distinguishes it from analogs with alternative fused rings:
Key Insight: The quinoline core enhances aromatic stability compared to pyridine analogs, while pyrazole-containing derivatives exhibit notable bioactivity .
Substituent Effects on Physical and Chemical Properties
Substituents on the pyrrolo ring significantly alter properties:
Key Insight : Bulky substituents (e.g., tert-butyl, cyclohexyl) reduce crystallinity, resulting in oily products, while methyl groups favor solid formation .
Biological Activity
2-Phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H14N2O2
- Molecular Weight : 302.33 g/mol
- Appearance : Yellow solid
- InChIKey : POYRAVULKGXHHQ-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : It activates caspases and upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.
- Inhibition of Metastasis : Studies suggest that it can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes.
- Antifungal Activity : Research indicates activity against various fungal strains, suggesting a broad-spectrum antimicrobial profile .
The mechanisms underlying the biological activities of this compound include:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to its cytotoxic effects.
- Inhibition of Specific Kinases : It has been identified as an inhibitor of certain kinases involved in cancer cell signaling pathways, further supporting its role as an anticancer agent .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM. Flow cytometry analyses revealed an increase in the percentage of cells undergoing apoptosis post-treatment.
Case Study 2: Antimicrobial Testing
In another investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.
Summary of Findings
Q & A
Q. What synthetic methodologies are most effective for preparing 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions or transition-metal-catalyzed pathways. For example:
- Copper(I)-catalyzed amidation/oxidation : A benzylic C(sp³)–H bond activation strategy using CuI as a catalyst enables efficient cyclization, yielding the target compound in moderate to high yields (45–72%) .
- Tosmethylisocyanide (TosMIC) reaction : Cyclocondensation of TosMIC with substituted quinoline precursors under thermal conditions (e.g., 130°C in N-methylpiperazine) provides a versatile route, with purification via alumina column chromatography .
Optimization strategies : - Adjust stoichiometry of reactants (e.g., 1.4–1.5 eq. halogenating agents for functionalization) .
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Key techniques :
- 1H/13C NMR : Assign aromatic protons (e.g., C2-H at δ 5.2–5.5 ppm) and carbonyl carbons (δ 165–175 ppm) to verify the pyrroloquinoline core .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 309.1239 for methoxy-substituted derivatives) .
- FTIR : Identify lactam C=O stretching vibrations (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Validation : Cross-reference spectral data with computed DFT models for electronic structure consistency .
Q. How can researchers distinguish between regioisomers or stereoisomers during synthesis?
- Regioisomers : Monitor reaction selectivity using substituent-directed cyclization. For example, electron-donating groups (e.g., -OMe) at specific positions favor pyrrolo[3,4-b]quinoline over [3,4-c] analogs .
- Stereoisomers :
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify electron-deficient regions (e.g., quinoline ring) for nucleophilic attack .
- Molecular docking : Simulate binding interactions with biological targets (e.g., thymidine phosphorylase) by aligning the lactam moiety with enzyme active sites .
- Solvent modeling : Use polarizable continuum models (PCM) to assess solubility and stability in aqueous/organic media .
Q. How can researchers address contradictions in experimental data, such as variable diastereomer ratios or biological activity?
Case study : In aerobic oxidative EDA catalysis, diastereomer ratios (e.g., 2:1 or 1:1) depend on steric effects of substituents (e.g., tert-butyl vs. phenyl groups) . Resolution strategies :
- Statistical analysis : Perform triplicate experiments to establish significance of stereochemical outcomes.
- Mechanistic studies : Use kinetic isotope effects (KIE) or deuterium labeling to probe rate-determining steps .
- Biological assays : Compare IC50 values across multiple cell lines to differentiate target-specific activity from nonspecific cytotoxicity .
Q. What strategies are employed to evaluate the compound’s biological activity, such as enzyme inhibition or anticancer potential?
- Thymidine phosphorylase inhibition :
- In vitro assays : Measure inhibition kinetics using recombinant enzymes and thymidine analogs. Derivatives with halogen substituents (e.g., Cl, I) show IC50 values <10 µM .
- Molecular dynamics : Simulate hydrogen bonding between the dione moiety and His116/Asn217 residues in the enzyme’s active site .
- Anticancer screening :
Q. How can stereochemical challenges in synthesis be systematically controlled?
- Chiral auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to direct asymmetric cyclization .
- Catalytic asymmetric synthesis : Use Cu(I)/chiral ligand systems (e.g., bisoxazoline) to achieve enantiomeric excess (ee) >80% .
- Crystallography : Resolve X-ray structures of intermediates to guide steric control (e.g., avoiding eclipsed conformations in transition states) .
Q. What are the key structure-activity relationships (SARs) for modifying this compound to enhance pharmacological properties?
SAR trends :
- Substituent position : Electron-withdrawing groups (e.g., -Cl, -CF3) at C6/C7 enhance enzyme inhibition (>2-fold potency vs. unsubstituted analogs) .
- Side-chain length : Longer alkyl chains (e.g., (CH2)7CH3) improve membrane permeability but may reduce solubility .
- Hybrid scaffolds : Fusion with pyrazolo[3,4-b]quinoline cores increases antiviral activity (e.g., 55% survival extension in A2-Hongong virus models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
